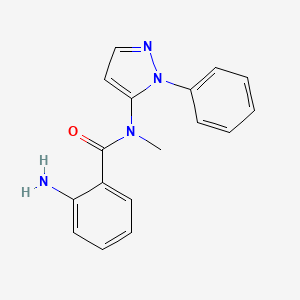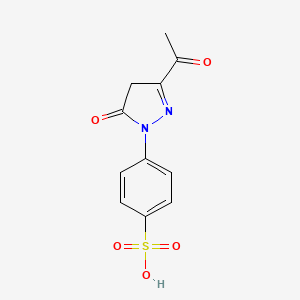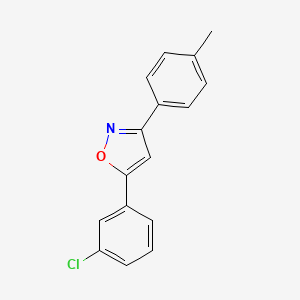
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an oxadiazolone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the desired product. One common method includes the Ullmann condensation reaction between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
Aplicaciones Científicas De Investigación
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it inhibits the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell damage and death .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar in structure but with a nitro group instead of an oxadiazolone ring.
2,4-Dichlorophenyl 3-Methoxycarbonyl-4-nitrophenyl ether: Another related compound with different functional groups.
Uniqueness
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its oxadiazolone ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
75823-08-4 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O3 |
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H6Cl2N2O3/c10-5-1-2-7(6(11)3-5)15-4-8-12-13-9(14)16-8/h1-3H,4H2,(H,13,14) |
Clave InChI |
MOUWLDLIYSZSOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


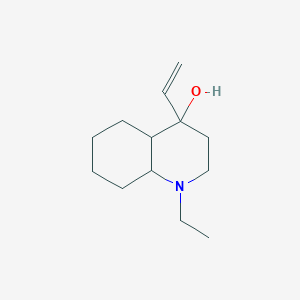
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)


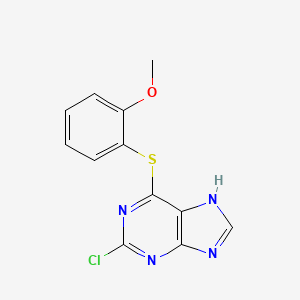
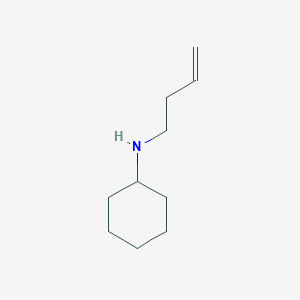




![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
